DMPU-HF Reagent

概要

説明

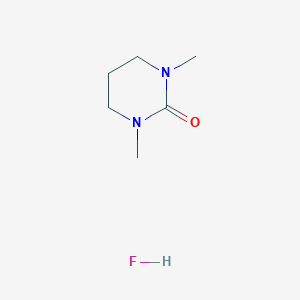

DMPU-HF Reagent is a chemical compound with the molecular formula C6H12N2O·FH. It is known for its unique structure, which includes a hexahydropyrimidine ring substituted with two methyl groups and a hydrofluoride moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

DMPU-HF Reagent can be synthesized through several methods. One common approach involves the reaction of N-methyl ethanolamine with methylamine under high temperature and pressure conditions, followed by the introduction of carbon dioxide. Another method involves the reaction of 1,2-dichloroethane with methylamine and carbon dioxide at elevated temperatures. These reactions typically require catalysts such as alumina to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of high-pressure reactors and advanced catalytic systems helps in achieving high yields and purity of the final product.

化学反応の分析

Gold-Catalyzed Hydrofluorination of Alkynes

DMPU-HF enables regioselective mono- and dihydrofluorination of alkynes under gold catalysis, producing fluoroalkenes and gem-difluoromethylene compounds.

Reaction Conditions and Yields

| Entry | Substrate | Catalyst Loading | Reaction Time (h) | Product (Yield) | Selectivity |

|---|---|---|---|---|---|

| 1 | Terminal alkyne | 5% Au-1 | 3 | Fluoroalkene (99%) | >99:1 |

| 2 | Internal alkyne | 5% Au-1 | 12 | gem-Difluoride (68%) | 85:15 |

| 3 | Electron-deficient alkyne | 2% Au-1 | 5 | Fluoroalkene (83%) | 92:8 |

-

Key Findings :

-

The reaction proceeds via anti-Markovnikov addition for terminal alkynes, contrasting with uncatalyzed HF additions that favor Markovnikov products .

-

Internal alkynes require higher catalyst loadings and longer reaction times to achieve dihydrofluorination .

-

DMPU-HF’s high acidity (pK BHX = 2.82) ensures compatibility with cationic gold catalysts without deactivation .

-

Bromofluorination of Alkenes

DMPU-HF facilitates bromofluorination of alkenes using N-bromosuccinimide (NBS), yielding bromofluoro compounds with Markovnikov selectivity .

Mechanistic Pathway

-

Electrophilic bromonium ion formation via NBS activation.

-

Nucleophilic fluoride attack from DMPU-HF, opening the bromonium intermediate.

Substrate Scope

| Alkene Type | Product Yield (%) | Regioselectivity (Markovnikov:Anti) |

|---|---|---|

| Styrene derivative | 78 | 89:11 |

| Cyclohexene | 65 | 82:18 |

| Allyl ether | 72 | 91:9 |

-

Advantages :

Proposed Mechanism

-

HF activation of epoxide or carbonyl groups.

-

Nucleophilic fluoride attack followed by cyclization.

Ring-Opening Fluorination of Aziridines

DMPU-HF efficiently opens N-tosyl aziridines at room temperature, yielding β-fluoroamines .

Reaction Scope

| Aziridine Substrate | Product Yield (%) |

|---|---|

| N-Tosyl aziridine | 92 |

| N-Alkyl aziridine | 78 |

| Strained bicyclic aziridine | 85 |

-

Selectivity : Exclusive trans-opening observed due to steric and electronic effects.

Comparative Analysis with Other HF-Based Reagents

DMPU-HF outperforms traditional reagents in acidity and metal compatibility:

| Reagent | Acidity (pK BHX) | Metal Catalyst Compatibility | Selectivity in Alkyne Hydrofluorination |

|---|---|---|---|

| DMPU-HF | 2.82 | High (e.g., Au, Ga) | Anti-Markovnikov (99:1) |

| Pyridine/HF | 1.86 | Low | Markovnikov (85:15) |

| Triethylamine/HF | 1.98 | Moderate | Mixed |

-

Unique Features :

Reaction Optimization Insights

-

Temperature Sensitivity : Reactions typically proceed at 55°C; higher temperatures promote over-fluorination .

-

Solvent Compatibility : Dichloroethane (DCE) is optimal for maintaining reagent stability .

-

Additive Effects : Lewis acids (e.g., Ga(OTf)₃) accelerate dihydrofluorination by stabilizing intermediates .

科学的研究の応用

Nucleophilic Fluorination Reactions

DMPU-HF has been employed in several nucleophilic fluorination reactions, demonstrating high reactivity and selectivity. Notable applications include:

- Gold-Catalyzed Hydrofluorination of Alkynes : This reaction allows for the regioselective synthesis of fluoroalkenes and gem-difluoromethylene compounds. The DMPU-HF complex facilitates both mono- and dihydrofluorination, yielding synthetically important products with high yields .

- Fluoro-Prins Cyclization : In this reaction, DMPU-HF serves as a reagent to synthesize substituted 4-fluorotetrahydropyrans and 4-fluoropiperidines. This application highlights the versatility of DMPU-HF in constructing complex molecular architectures .

Bromofluorination of Unsaturated Compounds

DMPU-HF has shown significant efficacy in bromofluorination reactions, where alkenes are converted into bromofluoro compounds using N-bromosuccinimide (NBS). The process exhibits good Markovnikov regioselectivity, making it a valuable method for synthesizing fluorinated building blocks for biologically active molecules .

Synthesis of β-Fluoroamines from Aziridines

The reagent has also been utilized in the synthesis of β-fluoroamines through the ring-opening of aziridines. This transformation is particularly useful for generating functionalized amines that are important in medicinal chemistry .

Comparative Efficiency

DMPU-HF has been compared to other fluorinating reagents, such as pyridine/HF and triethylamine/HF complexes. Studies indicate that DMPU-HF provides superior selectivity and reactivity due to its weakly basic and non-nucleophilic properties .

| Reagent | Selectivity | Reactivity | Compatibility with Metal Catalysts |

|---|---|---|---|

| DMPU-HF | High | High | Excellent |

| Pyridine/HF | Moderate | Moderate | Good |

| Triethylamine/HF | Low | Low | Limited |

Case Study 1: Hydrofluorination of Alkynes

In a systematic study, various terminal alkynes were subjected to hydrofluorination using DMPU-HF in the presence of gold catalysts. The results demonstrated clean transformations with regioselective outcomes, showcasing the reagent's ability to yield desired products efficiently under mild conditions .

Case Study 2: Bromofluorination Reactions

A series of unsaturated compounds were treated with NBS and DMPU-HF to assess its effectiveness in bromofluorination. The results indicated that the reaction proceeded with high yields (66–89%) and regioselectivity, making it a preferred method for synthesizing bromofluorinated derivatives .

作用機序

The mechanism of action of DMPU-HF Reagent involves its interaction with specific molecular targets and pathways. The presence of the hydrofluoride moiety enhances its reactivity and ability to form stable complexes with various biological molecules. This compound has been shown to inhibit enzymes such as acetylcholinesterase and β-secretase-1, which are involved in neurological processes . The strong electron-withdrawing properties of the fluoroalkyl groups contribute to its metabolic stability and bioavailability.

類似化合物との比較

DMPU-HF Reagent can be compared with other similar compounds, such as:

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone:

3,4-Dihydropyrimidin-2(1H)-one: Synthesized via the Biginelli reaction, this compound exhibits broad biological activities, including antiviral and antibacterial properties.

The uniqueness of this compound lies in its hydrofluoride moiety, which imparts distinct chemical and biological properties, making it valuable in various research applications.

生物活性

DMPU-HF (N,N'-Dimethylpropyleneurea-Hydrogen Fluoride) is a novel fluorination reagent that has garnered attention for its efficiency and selectivity in various chemical reactions. This article delves into the biological activity associated with DMPU-HF, highlighting its applications in synthetic organic chemistry, particularly in the context of fluorination processes that can lead to biologically active compounds.

Overview of DMPU-HF

DMPU is a weakly coordinating solvent that forms stable complexes with hydrogen fluoride (HF), enhancing its nucleophilic properties. The DMPU-HF complex exhibits high acidity and is compatible with cationic metal catalysts, making it an effective reagent for fluorination reactions. Its unique properties allow for selective transformations, which are crucial in the synthesis of fluorinated organic molecules that have significant biological activity.

The mechanism by which DMPU-HF operates involves the formation of a stable complex through hydrogen bonding between DMPU and HF. This interaction increases the acidity of the HF, facilitating nucleophilic fluorination reactions. The reagent's weak nucleophilicity ensures that it does not compete with HF in nucleophilic reactions, thus maintaining high selectivity during transformations.

Applications in Organic Synthesis

DMPU-HF has been employed in various synthetic pathways, including:

- Bromofluorination of Alkenes : The DMPU/HF complex has shown efficacy in converting alkenes into bromofluoro compounds with good regioselectivity. This reaction is significant as bromofluorinated products serve as building blocks for many biologically active molecules .

- Hydrofluorination of Alkynes : The reagent enables the mono- and dihydrofluorination of alkynes under gold catalysis, yielding synthetically important fluoroalkenes and gem-difluoromethylene compounds. The process demonstrates excellent functional group tolerance and regioselectivity .

- Synthesis of β-Fluoroamines : DMPU-HF has also been utilized in the synthesis of β-fluoroamines from aziridines, further showcasing its versatility in generating biologically relevant fluorinated compounds .

Case Study 1: Hydrofluorination of Terminal Alkynes

A study demonstrated that using DMPU-HF for the hydrofluorination of terminal alkynes resulted in high yields and selectivity. The optimized conditions allowed for the transformation of various alkynes into their corresponding monofluorinated products with minimal by-products. For example, terminal alkyne 1a was treated with DMPU/HF (1.2 equivalents) and a gold catalyst, yielding 99% of the desired monofluorinated product after three hours at 55 °C .

| Entry | HF Source | Catalyst | Time (h) | Yield (%) Monofluoride | Yield (%) Difluoride |

|---|---|---|---|---|---|

| 1 | Pyridine/HF | - | 24 | 0 | 0 |

| 2 | DMPU/HF (1.2 equiv) | Au-1 | 3 | 99 | <1 |

| 3 | DMPU/HF (1.2 equiv) | Au-1 | 5 | 83 | 0 |

Case Study 2: Synthesis of Bromofluorinated Compounds

In another investigation, various unsaturated compounds were subjected to bromofluorination using N-bromosuccinimide (NBS) alongside DMPU/HF. The results indicated that this method provided bromofluorinated products with good Markovnikov regioselectivity, demonstrating the reagent's effectiveness in producing complex fluorinated structures that could serve as precursors for biologically active substances .

特性

IUPAC Name |

1,3-dimethyl-1,3-diazinan-2-one;hydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.FH/c1-7-4-3-5-8(2)6(7)9;/h3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFSGFXCWXVXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(C1=O)C.F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。